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Compound of Interest
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Cat. No.: B542633 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
SB-612111, or (-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-

tetrahydro-5H-benzocyclohepten-5-ol, is a potent and highly selective non-peptide antagonist

of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid

receptor-like 1 (ORL-1) receptor. The NOP receptor and its endogenous ligand, N/OFQ,

constitute a distinct signaling system that modulates a wide array of physiological and

pathological processes, including pain, anxiety, depression, and substance abuse. Unlike

classical opioid receptors, the NOP receptor system presents a unique pharmacological profile,

making it an attractive target for the development of novel therapeutics. This guide provides a

comprehensive overview of the structure-activity relationship (SAR) of SB-612111 and its

analogs, details key experimental protocols for their evaluation, and illustrates the underlying

signaling pathways.

Core Structure and Pharmacophore of SB-612111
The chemical structure of SB-612111 can be dissected into three key moieties, each

contributing to its high affinity and selectivity for the NOP receptor:

Benzocycloheptene Core: This rigid bicyclic scaffold serves as the central structural

backbone of the molecule. The cis-stereochemistry of the hydroxyl and piperidinylmethyl

substituents on the seven-membered ring is crucial for optimal receptor binding.
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4-(2,6-Dichlorophenyl)piperidine Moiety: This bulky, lipophilic group is a critical determinant

of high affinity. The dichlorophenyl substituent is thought to interact with a hydrophobic

pocket within the NOP receptor binding site.

Methyl Substituent on the Benzene Ring: The methyl group on the aromatic ring of the

benzocycloheptene core also contributes to the overall binding affinity.

Structure-Activity Relationship (SAR) of SB-612111
Analogs
While a comprehensive library of SB-612111 analogs with systematically varied substituents is

not extensively published in a single study, a qualitative SAR can be inferred from the broader

literature on NOP receptor antagonists.

Benzocycloheptene Core Modifications: Alterations to the benzocycloheptene scaffold, such

as ring size or the position of the methyl and hydroxyl groups, are generally detrimental to

binding affinity. The rigidity and specific conformation conferred by this core structure are

essential for proper orientation within the receptor's binding pocket.

Piperidine Substitutions:

Aryl Group: The nature and substitution pattern of the aryl group on the piperidine ring are

critical. The 2,6-dichloro substitution on the phenyl ring of SB-612111 is optimal.

Modifications to this substitution pattern, or replacement of the phenyl ring with other

aromatic systems, often lead to a decrease in affinity.

Piperidine Ring: The piperidine ring itself serves as a key structural element. Its

replacement with other heterocyclic systems can impact both affinity and selectivity.

Linker Modifications: The methylene linker connecting the benzocycloheptene core to the

piperidine nitrogen is of optimal length. Shortening or lengthening this linker can disrupt the

ideal positioning of the key pharmacophoric elements within the binding site.

Quantitative Data on SB-612111 and Related NOP
Receptor Ligands
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The following tables summarize the in vitro binding affinities and functional activities of SB-

612111 and other relevant non-peptide NOP receptor antagonists. This data is compiled from

various sources to provide a comparative overview.

Table 1: In Vitro Binding Affinities (Ki) of SB-612111 and Other NOP Receptor Antagonists

Compoun
d

NOP Ki
(nM)

μ-Opioid
Ki (nM)

κ-Opioid
Ki (nM)

δ-Opioid
Ki (nM)

NOP
Selectivit
y vs. μ

Referenc
e

SB-612111 0.33 57.6 160.5 2109 >170-fold [1]

J-113397 8.71 - - - - [1]

Table 2: In Vitro Functional Antagonist Activity of SB-612111

Assay Cell Line Agonist pA2 / pKB Reference

GTPγS Binding CHO(hNOP) N/OFQ 9.70 (pKB) [2]

cAMP

Accumulation
CHO(hNOP) N/OFQ 8.63 (pKB) [2]

Mouse Vas

Deferens
N/OFQ 8.50 (pA2) [2]

Rat Vas

Deferens
N/OFQ 8.20 (pA2) [2]

Guinea Pig Ileum N/OFQ 8.40 (pA2) [2]

Experimental Protocols
Radioligand Binding Assay for NOP Receptor
This protocol describes a competitive binding assay to determine the affinity of test compounds

for the NOP receptor.

a. Materials:
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Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably

expressing the human NOP receptor (CHO-hNOP).

Radioligand: [³H]-N/OFQ or another suitable radiolabeled NOP receptor ligand.

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Non-specific Binding Control: High concentration of unlabeled N/OFQ (e.g., 1 µM).

Test Compounds: Serial dilutions of SB-612111 analogs.

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

Scintillation Counter and Cocktail.

b. Workflow Diagram:
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Caption: Radioligand Binding Assay Workflow
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c. Procedure:

Membrane Preparation: Homogenize CHO-hNOP cells in ice-cold buffer and pellet the

membranes by centrifugation. Resuspend the pellet in fresh buffer and determine the protein

concentration.

Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its

Kd, and varying concentrations of the test compound.

Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at room

temperature for 60-90 minutes to reach equilibrium.

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell

harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the

radioactivity using a scintillation counter.

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits

50% of specific binding) by non-linear regression. Calculate the Ki (inhibition constant) using

the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the

radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for NOP Receptor Functional
Activity
This assay measures the ability of a compound to act as an agonist or antagonist by

quantifying its effect on G-protein activation.

a. Materials:

Membrane Preparation: CHO-hNOP cell membranes.

Radioligand: [³⁵S]GTPγS.

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
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GDP: To maintain a low basal signal.

Agonist: N/OFQ for antagonist testing.

Test Compounds: Serial dilutions of SB-612111 analogs.

Filtration System and Scintillation Counter.

b. Workflow Diagram:
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Caption: [³⁵S]GTPγS Binding Assay Workflow

c. Procedure:
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Membrane Preparation: As described for the radioligand binding assay.

Assay Setup: In a 96-well plate, add assay buffer, GDP, [³⁵S]GTPγS, and the test compound.

For antagonist testing, also add a fixed concentration of N/OFQ.

Incubation: Add the membrane preparation and incubate at 30°C for 60 minutes.

Filtration and Counting: As described for the radioligand binding assay.

Data Analysis:

For Agonists: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the

test compound to determine the EC50 (potency) and Emax (efficacy) relative to a full

agonist like N/OFQ.

For Antagonists: Perform a Schild analysis by measuring the dose-response curves of

N/OFQ in the presence of increasing concentrations of the antagonist. The pA2 value, a

measure of antagonist potency, can then be calculated.

NOP Receptor Signaling Pathways
Activation of the NOP receptor by its endogenous ligand N/OFQ initiates a cascade of

intracellular signaling events, primarily through the coupling to Gi/o proteins. SB-612111, as a

competitive antagonist, blocks these downstream effects.
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Caption: NOP Receptor Signaling Pathway

Conclusion
SB-612111 represents a cornerstone in the development of selective NOP receptor

antagonists. The structure-activity relationships of its analogs highlight the critical importance of

the benzocycloheptene core, the 4-(2,6-dichlorophenyl)piperidine moiety, and the

stereochemistry for high-affinity binding. The experimental protocols detailed herein provide a
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robust framework for the in vitro characterization of novel NOP receptor ligands. A thorough

understanding of the NOP receptor signaling pathways is essential for elucidating the

mechanism of action of these compounds and for the rational design of future therapeutics

targeting this important system. Further exploration of the SAR of SB-612111 analogs holds

the promise of identifying new chemical entities with improved pharmacokinetic and

pharmacodynamic properties for the treatment of a range of neurological and psychiatric

disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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